2-Bromo-4-isopropylphenylthiourea
Description
Significance of Thiourea (B124793) Core Structures in Synthetic Chemistry and Catalysis
The thiourea moiety, characterized by the formula SC(NH₂)₂, is structurally similar to urea (B33335), but the replacement of the oxygen atom with a sulfur atom imparts distinct properties. wikipedia.org Thioureas are notably more acidic and are considered superior hydrogen bond donors compared to their urea counterparts. nih.gov This enhanced hydrogen-bonding capability is central to their effectiveness in organocatalysis. wikipedia.orgcatalysis.blog
In the realm of catalysis, thiourea derivatives function primarily through non-covalent interactions, specifically by forming double hydrogen bonds with substrates. wikipedia.orgacs.org This interaction, often described as a "clamp-like" binding motif, activates electrophiles and organizes reactants, thereby accelerating reactions and often controlling their stereochemical outcome. wikipedia.orgnih.gov This mode of activation is crucial in a variety of transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.gov
The advantages of using thiourea-based organocatalysts are numerous:
They are typically metal-free, aligning with the principles of green chemistry. wikipedia.org
They operate under mild, often neutral conditions, tolerating a wide range of functional groups. wikipedia.org
Their synthesis is generally straightforward and economical. wikipedia.org
Their catalytic activity can be finely tuned by modifying the substituents on the aryl ring. nih.gov
Beyond catalysis, the thiourea core is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrimidines and aminothiazoles, which are found in many pharmaceutically important molecules. wikipedia.org
Contextualizing 2-Bromo-4-isopropylphenylthiourea within the Thiourea Derivative Landscape
This compound is a specific derivative whose properties and potential applications are defined by its unique substitution pattern. The general synthesis of such unsymmetrical thioureas often involves the reaction of an appropriately substituted amine with an isothiocyanate. nih.gov While specific research detailing the catalytic applications of this compound is not extensively documented in leading journals, its structure allows for well-founded inferences about its potential role and behavior.
The electronic and steric properties of the substituents on the phenyl ring are critical determinants of a thiourea's catalytic efficacy. Electron-withdrawing groups, for instance, enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and often, increased catalytic activity. nih.govnih.gov In the case of this compound, the molecule features two key substituents:
A Bromo Group (Br) at the 2-position: Bromine is an electron-withdrawing group, which is expected to increase the hydrogen-bond-donating strength of the thiourea N-H groups. This enhanced acidity can lead to more effective substrate activation.
An Isopropyl Group at the 4-position: The isopropyl group is a bulky, electron-donating group. Its steric hindrance can influence the catalyst's conformation and the way it interacts with substrates, potentially affecting the stereoselectivity of a catalyzed reaction. Its electron-donating nature may slightly counteract the electronic effect of the bromine atom.
This combination of a sterically demanding group and an electron-withdrawing halogen places this compound in a landscape of thiourea catalysts that are designed for specific substrate recognition. The interplay between the electronic enhancement from the bromine and the steric influence of the isopropyl group could be leveraged in designing catalysts for specific asymmetric transformations where the catalyst's pocket needs to accommodate particular substrate shapes.
Below is a table comparing the key substituents of this compound with a well-studied, highly active organocatalyst, Schreiner's thiourea, to highlight the structural differences that influence catalytic activity.
| Feature | This compound | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Thiourea) |
| Symmetry | Asymmetrical (monosubstituted phenyl) | Symmetrical (disubstituted phenyl) |
| Electron-withdrawing Groups | One Bromo group | Four Trifluoromethyl (CF₃) groups |
| Electron-donating Groups | One Isopropyl group | None |
| Steric Profile | Moderate bulk from isopropyl group | Significant bulk from two substituted phenyl rings |
| Anticipated Acidity | Moderately enhanced | Strongly enhanced |
This comparison underscores how the specific substitution pattern of this compound creates a distinct electronic and steric profile, suggesting its potential for specialized applications in organocatalysis and synthetic chemistry, meriting further investigation.
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-4-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c1-6(2)7-3-4-9(8(11)5-7)13-10(12)14/h3-6H,1-2H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBJMEDCVLOVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Isopropylphenylthiourea and Its Analogs
Strategic Approaches to Thiourea (B124793) Synthesis
Classical Routes and Their Adaptations for Substituted Systems
Historically, the synthesis of phenylthioureas has been achieved through several established methods. One of the most common approaches involves the reaction of a primary aromatic amine with an isothiocyanate. For unsymmetrical thioureas, this involves reacting a substituted aniline (B41778) with an appropriate isothiocyanate.
Another widely used classical method is the reaction of an aniline derivative with ammonium thiocyanate. ijcrt.org This reaction typically requires heating in the presence of an acid, such as hydrochloric acid, to facilitate the formation of the thiourea. ijcrt.org A variation of this involves the use of benzoyl isothiocyanate, which reacts with the aniline derivative to form an intermediate, α-benzoyl-β-phenylthiourea. This intermediate is then hydrolyzed, typically with a base like sodium hydroxide, to yield the desired phenylthiourea (B91264). orgsyn.org The Douglass and Dains' procedure is a well-documented example of this approach for preparing substituted phenyl derivatives. orgsyn.orgsioc-journal.cn
These classical methods, while reliable, can sometimes be hampered by long reaction times and the need for harsh reaction conditions. nih.gov
Modern Synthetic Techniques and Their Applicability
To overcome the limitations of classical methods, modern synthetic techniques have been developed to improve efficiency, yield, and environmental friendliness. Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often increasing yields. ijcrt.orgnih.gov For instance, the synthesis of phenylthiourea from aniline and ammonium thiocyanate, which traditionally requires several hours of reflux, can be completed in minutes using microwave irradiation. ijcrt.org
Furthermore, there is a growing emphasis on "green chemistry" approaches. This includes the use of water as a solvent, which is a safer and more environmentally benign alternative to volatile organic compounds. organic-chemistry.orgorganic-chemistry.org An efficient method for synthesizing substituted thiourea derivatives involves the simple condensation of amines with carbon disulfide in an aqueous medium. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This protocol works well for generating various di- and trisubstituted thioureas. organic-chemistry.org
| Method | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Classical (Ammonium Thiocyanate) | Several hours ijcrt.org | Readily available starting materials | Long reaction times, often requires heat ijcrt.org |
| Classical (Benzoyl Isothiocyanate) | Multi-step, variable | Good for substituted derivatives orgsyn.orgsioc-journal.cn | Requires hydrolysis step orgsyn.org |
| Modern (Microwave-assisted) | Minutes ijcrt.org | Rapid synthesis, higher yields nih.govresearchgate.net | Requires specialized equipment |
| Modern (Aqueous Medium) | Variable | Environmentally friendly, simple workup organic-chemistry.orgorganic-chemistry.org | May not be suitable for all substrates organic-chemistry.org |
Specific Synthetic Pathways for Halogenated and Alkyl-Substituted Phenylthioureas
The synthesis of 2-Bromo-4-isopropylphenylthiourea requires a precursor, 2-bromo-4-isopropylaniline. The preparation of this intermediate involves the strategic introduction of the bromo and isopropyl groups onto the aniline ring.
Bromination Strategies on Aromatic Rings for Ortho-Bromo Substitution
Achieving ortho-bromo substitution on an aniline ring presents a challenge due to the strong ortho, para-directing nature of the amino group. askfilo.comkhanacademy.org Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline. khanacademy.org To achieve selective mono-bromination at the ortho position, several strategies can be employed.
One common approach is to first protect the highly activating amino group by converting it into an acetanilide. This moderates the activating effect and introduces steric hindrance, which can favor para-substitution. However, to achieve ortho-substitution, specific brominating agents and conditions are necessary. N-bromosuccinimide (NBS) is a frequently used reagent for the selective bromination of aromatic compounds. google.comresearchgate.net The reaction of an ortho-alkylated aniline, such as o-isopropylaniline, with NBS in a non-polar solvent like benzene can lead to the desired ortho-bromo product. google.com While the para-isomer is also formed, the ortho-isomer can be the major product under optimized conditions. google.com
Recent advancements have also explored palladium-catalyzed meta-C–H bromination, highlighting the ongoing efforts to control the regioselectivity of halogenation on aniline derivatives. nih.gov For the synthesis of 2-bromo-4-isopropylaniline, a plausible route would involve the bromination of 4-isopropylaniline, where the directing effects of the amino and isopropyl groups would need to be carefully managed to favor substitution at the 2-position.
| Brominating Agent | Substrate Example | Typical Product(s) | Reference |
| Bromine Water | Aniline | 2,4,6-tribromoaniline | khanacademy.org |
| N-Bromosuccinimide (NBS) | o-isopropylaniline | 2-bromo-6-isopropylaniline and 4-bromo-2-isopropylaniline | google.com |
| N-Bromophthalimide (NBP) with Pd catalyst | Aniline derivatives | meta-bromoaniline | nih.gov |
Introduction of Isopropyl and Thiourea Moieties
The introduction of the isopropyl group at the para-position of the aniline ring is typically achieved through Friedel-Crafts alkylation of aniline or a protected aniline derivative. The use of an isopropyl halide (e.g., 2-bromopropane) in the presence of a Lewis acid catalyst can install the isopropyl group.
Once the 2-bromo-4-isopropylaniline precursor is synthesized, the final step is the introduction of the thiourea moiety. This can be accomplished using the methods described in section 2.1. A common and effective method is the reaction of the substituted aniline with an isothiocyanate, often in a solvent like ethanol (B145695). nih.gov Alternatively, reacting the aniline hydrochloride salt with ammonium thiocyanate under reflux is a viable classical approach. ijcrt.org
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of substituted thioureas, several factors can be manipulated.
In classical syntheses, temperature and reaction time are key variables. For instance, in the synthesis of thiourea from urea (B33335) and Lawesson's reagent, the optimal conditions were found to be a reaction time of 3.5 hours at a temperature of 75°C. bibliotekanauki.pl
In modern synthetic approaches, such as microwave-assisted synthesis, the power and duration of irradiation are critical parameters to optimize. nih.gov The choice of solvent also plays a significant role. While traditional methods often use organic solvents like acetone or ethanol, the move towards aqueous media represents a significant optimization in terms of environmental impact and safety. orgsyn.orgorganic-chemistry.orgorganic-chemistry.org
The use of catalysts can also enhance yields. For example, the synthesis of acyl thiourea has been shown to be effectively catalyzed by Fe2O3 nanoparticles. nih.gov In the context of this compound synthesis, a systematic study of solvent, temperature, and reaction time for both the bromination and thiourea formation steps would be necessary to achieve the highest possible yield. Research has shown that even the amount of reagents, such as sulfur in certain thiourea syntheses, can be optimized to improve the yield. researchgate.net
| Parameter | Effect on Reaction | Example of Optimization |
| Temperature | Affects reaction rate and selectivity | Increasing temperature can reduce reaction time but may lead to side products. Optimal temperature needs to be determined experimentally. bibliotekanauki.pl |
| Solvent | Influences solubility of reactants and can affect reaction mechanism | Switching from organic solvents to water can make the process "greener" and simplify workup. organic-chemistry.orgorganic-chemistry.org |
| Catalyst | Can increase reaction rate and improve yield | Use of phase-transfer catalysts or solid-supported catalysts can enhance efficiency. nih.gov |
| Reaction Time | Determines the completeness of the reaction | Monitoring the reaction by techniques like TLC or GC-MS helps in determining the optimal time to stop the reaction and maximize yield. researchgate.net |
Considerations for Scalable Synthesis in Research and Development
Transitioning the synthesis of this compound from a laboratory setting to a research and development or pilot-plant scale introduces a new set of challenges and considerations. The focus shifts from mere chemical feasibility to process robustness, safety, and economic viability.
Key Considerations for Scalable Synthesis:
Raw Material Sourcing and Cost: The availability and cost of starting materials, such as 2-bromo-4-isopropylaniline and a thiocarbonylating agent (e.g., thiophosgene or a thiocyanate salt), are critical factors. For large-scale production, sourcing from reliable suppliers with consistent quality is paramount to ensure reproducible results. The cost of raw materials will significantly impact the final product's price.
Reaction Conditions Optimization: Laboratory conditions often prioritize yield and purity without significant constraints on reaction time or energy consumption. For scalable synthesis, it is crucial to optimize parameters such as reaction temperature, pressure, and time to maximize throughput and minimize energy costs. A patent for similar N-phenylthiourea derivatives suggests a reaction temperature of 10-40 °C, which is favorable for large-scale operations as it reduces the need for extreme heating or cooling. google.com
Solvent Selection and Recovery: The choice of solvent is a critical consideration. An ideal solvent for industrial applications should be effective for the reaction, readily available at a low cost, have a low environmental impact, and be easily recoverable. Anhydrous inert organic solvents like ethyl acetate or methylene chloride are often used for similar reactions. google.com The ability to recycle solvents is crucial for reducing waste and improving the economic feasibility of the process.
Process Safety and Hazard Analysis: A thorough hazard analysis is necessary before scaling up any chemical process. This includes identifying potential thermal runaways, toxic byproducts, and handling of hazardous reagents. For instance, if thiophosgene is used, its high toxicity necessitates stringent safety protocols and specialized equipment. Alternative, less hazardous thiocarbonylating agents should be considered.
Work-up and Product Isolation: The work-up and purification procedures must be simplified for large-scale operations. Methods like column chromatography, which are common in the lab, are often not practical for industrial production. Alternative purification techniques such as crystallization, extraction, and filtration are preferred. The goal is to develop a process that yields a product of desired purity with minimal processing steps.
Waste Management and Environmental Impact: Large-scale chemical synthesis generates significant amounts of waste. A scalable process must include a comprehensive waste management plan. This involves minimizing waste generation at the source (atom economy), recycling solvents and reagents, and treating effluents to comply with environmental regulations.
Equipment Selection: The type of reactor and other processing equipment must be suitable for the scale of production. This includes considerations for material compatibility, heat and mass transfer efficiency, and ease of operation and cleaning.
Regulatory Compliance: The synthesis process must adhere to all relevant national and international regulations, including those related to chemical safety, environmental protection, and product quality (e.g., Good Manufacturing Practices - GMP, if applicable).
The following table summarizes the key parameters to consider when developing a scalable synthesis for this compound:
| Parameter | Laboratory Scale Focus | Scalable Synthesis Focus |
| Reagents | High purity, small quantities | Cost-effectiveness, availability, safety |
| Solvents | High purity, often volatile | Low toxicity, recyclability, low cost |
| Reaction Time | Not a primary constraint | Minimized for high throughput |
| Temperature | Wide range, often extremes | Moderate, energy-efficient range |
| Purification | Chromatography, recrystallization | Crystallization, extraction, filtration |
| Yield | Maximization is key | High and consistent yield is crucial |
| Safety | Fume hood, personal protective equipment | Process safety management, hazard analysis |
| Waste | Small volume, disposed of easily | Minimized, treated, and managed |
By carefully addressing these considerations during the research and development phase, a robust, safe, and economically viable process for the large-scale synthesis of this compound and its analogs can be successfully developed.
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Isopropylphenylthiourea
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprint region of a molecule.
For 2-Bromo-4-isopropylphenylthiourea, the IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the thiourea (B124793) moiety, typically appearing in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, a key marker for the thiourea group, would be anticipated around 1300-1400 cm⁻¹, although its position can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.
Raman spectroscopy would provide complementary information. The C=S bond, due to its polarizability, often yields a strong Raman signal. Aromatic ring vibrations would also be prominent. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is indispensable for mapping the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopic Analysis
The proton NMR spectrum of this compound would provide information on the chemical environment and connectivity of hydrogen atoms. The protons of the -NH and -NH₂ groups of the thiourea moiety would likely appear as broad singlets, with their chemical shifts being solvent-dependent. The aromatic protons on the phenyl ring would resonate in the downfield region, typically between 7.0 and 8.0 ppm, and their splitting patterns would reveal their substitution pattern. The methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which in turn would show up as a doublet further upfield.
¹³C NMR Spectroscopic Analysis
The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The most downfield signal would correspond to the C=S carbon of the thiourea group, expected in the 180-190 ppm range. The aromatic carbons would produce a set of signals between 110 and 150 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the isopropyl group would be found in the upfield region of the spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the connection between the methine and methyl protons of the isopropyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (over two or three bonds) between protons and carbons, helping to piece together the entire molecular structure, including the connection of the phenyl ring to the thiourea and isopropyl groups.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would be expected to show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. Common fragmentation pathways would likely involve the loss of the isopropyl group, the thiourea side chain, or the bromine atom, leading to a series of fragment ions that would further corroborate the proposed structure.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental data on the elemental composition of a sample. This method is crucial for verifying the purity of a synthesized compound and for confirming that its empirical formula aligns with its theoretical structure. The analysis determines the percentage by weight of key elements within the molecule, which can then be compared against the calculated values derived from its proposed molecular formula.
For the compound this compound, with the molecular formula C₁₀H₁₃BrN₂S, elemental analysis provides the quantitative percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The theoretical percentages are calculated based on the atomic weights of these elements and the molecular weight of the compound.
The molecular formula C₁₀H₁₃BrN₂S indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one bromine atom, two nitrogen atoms, and one sulfur atom. Based on the atomic masses of these elements, the calculated elemental composition is as follows:
Carbon (C): 44.0%
Hydrogen (H): 4.8%
Nitrogen (N): 10.3%
Sulfur (S): 11.7%
Bromine (Br): 29.2%
In a typical research setting, a sample of the synthesized this compound would be subjected to combustion analysis or other appropriate elemental analysis techniques. The experimentally determined percentages of C, H, N, and S would then be compared to the calculated theoretical values. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered a strong indicator of the compound's purity and the correctness of its assigned molecular formula.
While specific experimental findings from peer-reviewed research for the elemental analysis of this compound are not widely published, the table below illustrates how such data would be presented. This format is standard in chemical literature for reporting the outcomes of elemental analysis.
Table 1: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 44.0 | Data not available |
| Hydrogen (H) | 4.8 | Data not available |
| Nitrogen (N) | 10.3 | Data not available |
| Sulfur (S) | 11.7 | Data not available |
The absence of publicly available "Found (%)" data in the scientific literature for this compound underscores the specialized nature of this compound and highlights a gap in its documented characterization. The "Found" column would be populated with the results obtained from instrumental analysis of a synthesized sample.
Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Isopropylphenylthiourea
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal tool for studying medium-sized organic molecules like 2-Bromo-4-isopropylphenylthiourea. DFT calculations allow for a detailed exploration of the molecule's geometry and the distribution of its electrons, which are fundamental to understanding its stability and reactivity.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For a flexible molecule like this compound, which has several rotatable bonds (particularly around the thiourea (B124793) backbone and the isopropyl group), multiple conformations may exist. Theoretical calculations, often using methods like B3LYP with a basis set such as 6-311++G(d,p), can identify the lowest energy conformers. researchgate.net
The geometry is optimized by finding the coordinates on the potential energy surface where the forces on all atoms are close to zero. This process yields critical data on bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's shape. For instance, the planarity of the phenyl ring and the orientation of the thiourea group relative to it are key structural parameters. Intramolecular hydrogen bonds, such as between the N-H group and the sulfur or oxygen atoms, can play a significant role in stabilizing specific conformations, an observation noted in studies of similar thiourea derivatives. nih.gov The resulting optimized structure is the basis for all further computational analyses.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenylthiourea (B91264) Derivative (Calculated via DFT)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=S | 1.685 | N-C-N | 117.5 |
| C-N (Thiourea) | 1.378 | C-N-C (Phenyl) | 125.4 |
| C-Br | 1.910 | C-C-Br | 119.8 |
| C-C (Phenyl) | 1.395 (avg) | H-N-C | 121.0 |
Note: This table is illustrative and does not represent actual calculated values for this compound, as specific literature is unavailable. The values are typical for related structures.
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. fluorochem.co.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first available empty orbital, acts as an electron acceptor. researchgate.netnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more polarizable and more reactive. DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO). For thiourea derivatives, the HOMO is often localized on the sulfur atom and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed across the π-system of the molecule.
Table 2: Illustrative Frontier Orbital Energies for a Substituted Phenylthiourea Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.98 |
| LUMO | -1.25 |
| Energy Gap (ΔE) | 4.73 |
Note: This table is for illustrative purposes. Actual values for this compound would require specific calculations.
An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. ekb.egmdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.
Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. mdpi.commdpi.com Blue colors represent areas of positive potential, which are electron-poor and are the sites for nucleophilic attack. mdpi.commdpi.com Green and yellow areas represent regions of neutral or intermediate potential. nih.gov
For this compound, the MEP map would likely show a significant negative potential (red) around the sulfur atom of the thiourea group, highlighting its nucleophilic character. The hydrogen atoms of the N-H groups would exhibit a positive potential (blue), indicating their acidic nature and ability to act as hydrogen bond donors. The bromine atom would also influence the charge distribution on the aromatic ring. Such maps are invaluable for predicting how the molecule will interact with biological receptors or other reactants. ekb.egmdpi.com
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be determined. researchgate.net These calculations are typically performed using the same DFT method (e.g., B3LYP) as the geometry optimization.
The calculated frequencies are usually scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model. mdpi.com The predicted spectrum can then be compared with experimental FT-IR and FT-Raman spectra, allowing for a detailed and accurate assignment of the observed vibrational bands to specific molecular motions (stretching, bending, torsion). researchgate.net
For this compound, key vibrational modes would include the C=S stretching, N-H stretching and bending, C-N stretching, and various vibrations of the substituted phenyl ring, such as C-H and C-C stretching, as well as the C-Br stretching mode. mdpi.comresearchgate.net This correlative analysis confirms the molecular structure and provides a deeper understanding of the intramolecular forces.
Table 3: Illustrative Vibrational Frequencies and Assignments for a Substituted Phenylthiourea
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3350 | 3348 |
| C-H Stretch (Aromatic) | 3080 | 3075 |
| C=S Stretch | 1150 | 1145 |
| C-Br Stretch | 650 | 648 |
Note: This table is illustrative. Specific assignments for this compound would require dedicated experimental and computational work.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solution Behavior
For this compound, an MD simulation would reveal how the molecule behaves in a solution, such as water or an organic solvent. It would show the rotation around single bonds, fluctuations in bond angles, and the formation and breaking of transient hydrogen bonds with the solvent. This information is crucial for understanding how the molecule's conformation might change upon binding to a biological target or participating in a chemical reaction in a realistic environment.
Quantum Chemical Descriptors and Structure-Property Relationships
From the electronic structure data obtained through DFT calculations, a variety of quantum chemical descriptors can be derived. These descriptors quantify different aspects of the molecule's reactivity and physical properties. Key descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. mdpi.com
These descriptors are invaluable for building Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. By correlating these calculated parameters with experimentally observed properties (e.g., biological activity, toxicity, solubility) for a series of related compounds, researchers can develop predictive models to guide the design of new molecules with enhanced or specific properties. For instance, the electrophilicity index of a series of thiourea derivatives might be correlated with their observed antimicrobial activity. nih.gov
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Thiourea |
Theoretical Studies on Reaction Mechanisms and Transition States Involving Thiourea Moieties
While specific computational studies on the reaction mechanisms of this compound are not extensively detailed in the public domain, a wealth of theoretical research exists for the broader class of thiourea derivatives. These studies, predominantly employing Density Functional Theory (DFT), provide significant insights into the reactivity, reaction pathways, and transition states associated with the thiourea moiety. This body of work serves as a foundational framework for understanding the potential chemical behavior of substituted thioureas like 2-Bromo-4-isopropylphenylphenylthiourea.
Theoretical calculations are instrumental in elucidating complex reaction mechanisms that may be difficult to observe experimentally. sumitomo-chem.co.jp They allow for the mapping of potential energy surfaces, the identification of short-lived intermediates, and the characterization of transition states—the high-energy structures that connect reactants to products. sumitomo-chem.co.jpresearchgate.net The activation energy (ΔG*), or the energy barrier that must be overcome for a reaction to proceed, is a key parameter derived from these studies, directly correlating to the reaction rate. sumitomo-chem.co.jp
Computational Approaches to Thiourea Reactivity
DFT has become the workhorse for investigating the electronic structure and reactivity of thiourea derivatives. nih.govresearchgate.net Various functionals and basis sets are employed to achieve a balance between computational cost and accuracy. The choice of method allows researchers to model reactions in different environments, such as the gas phase or in the presence of a solvent, often simulated using a polarized continuum model (PCM). researchgate.netresearchgate.net
| Computational Method | Functional/Level of Theory | Basis Set | Application in Thiourea Studies | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP | 6-311++G | Studying hydrogen bonding ability and stabilization energies of thiourea-water complexes. | researchgate.net |
| Density Functional Theory (DFT) | M06-2X | 6-311++G(2d,2p) | Investigating multi-step reaction mechanisms, locating transition states, and performing Intrinsic Reaction Coordinate (IRC) calculations. | researchgate.net |
| Density Functional Theory (DFT) | GGA:PBE | Not Specified | Modeling and optimizing molecular structures, determining geometrical and electrical properties, and generating MESP maps. | nih.gov |
| Ab initio | MP2 | 6-311++G | Evaluating stabilization energies for thiourea-water adducts and homodimers, often used for comparison with DFT results. | researchgate.net |
Mechanistic Insights from Theoretical Studies
Computational studies have successfully modeled various reactions involving the thiourea functional group. A notable example is the investigation of the reaction between thiourea and maleimide (B117702). nih.gov In this study, DFT calculations were used to compare two possible reaction pathways: one involving the nucleophilic attack by the sulfur atom and the other by a nitrogen atom of the thiourea. The results indicated that the carbon-carbon double bond of maleimide is the primary electrophilic site, and the sulfur atom of thiourea is the more effective nucleophile compared to the nitrogen. nih.gov The calculations of the activation free energies for both pathways supported that the sulfur attack mechanism is the favored route, which aligns with experimental observations. nih.gov
Another significant area of investigation is the synthesis of thiourea derivatives. A theoretical study on the formation of dialkyl thioureas from dithiocarbamates proposed a detailed, three-step mechanism. researchgate.net This mechanism involves:
Isothiocyanate formation : A base catalyst abstracts a proton from the dithiocarbamate (B8719985), followed by the elimination of methanethiolate (B1210775) to form an isothiocyanate intermediate.
Nucleophilic addition : An amine molecule attacks the isothiocyanate.
Proton transfer : A final proton transfer step yields the thiourea product.
For each step, the corresponding transition states (e.g., TS1, TS2) were located and characterized as first-order saddle points on the potential energy surface. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations were then performed to confirm that these transition states correctly connect the reactants and products of each elementary step. researchgate.net
| Reaction System | Proposed Mechanism Steps | Key Theoretical Findings | Reference |
|---|---|---|---|
| Thiourea + Maleimide | 1. Pre-reactive complex formation. 2. Nucleophilic attack (Sulfur vs. Nitrogen). 3. Post-reactive complex formation. | The sulfur atom is the more potent nucleophilic site. The reaction pathway via sulfur attack is energetically favored over the nitrogen attack pathway. | nih.gov |
| Dithiocarbamate to Dialkyl thiourea | 1. Base-catalyzed proton abstraction from dithiocarbamate (via TS1). 2. Elimination of methanethiolate to form isothiocyanate (via TS2). 3. Nucleophilic attack by amine and subsequent proton transfer. | A multi-step pathway was elucidated. Each elementary step was confirmed to proceed through a specific transition state, validating the proposed reaction sequence. | researchgate.net |
| Oxidation of Thiourea | Reaction with tellurimides. | The reaction likely proceeds via the thiol tautomeric form of thiourea, leading to oxidation to cyanamide. | osti.gov |
These theoretical investigations highlight the power of computational chemistry to dissect complex reaction pathways involving the thiourea moiety. By calculating energy profiles and characterizing the geometry of transition states, these studies provide a molecule-level understanding of reactivity that is crucial for designing new synthetic routes and predicting the chemical behavior of novel thiourea derivatives like this compound.
Coordination Chemistry: Metal Complexes of 2 Bromo 4 Isopropylphenylthiourea
Synthesis and Stoichiometry of Metal Complexes
The synthesis of metal complexes with substituted phenylthiourea (B91264) ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. For instance, a common method involves dissolving the thiourea (B124793) derivative in a solvent like methanol (B129727) or ethanol (B145695) and then adding a solution of the metal salt, often a halide or acetate, in the same solvent. researchgate.netresearchgate.net The reaction mixture is then typically stirred for a period, sometimes with heating under reflux, to facilitate the formation of the complex, which may precipitate out of the solution upon cooling or after a certain reaction time. researchgate.netresearchgate.net
The stoichiometry of the resulting complexes is influenced by the metal-to-ligand molar ratio used in the synthesis, the nature of the metal ion, and the reaction conditions. A frequently observed stoichiometry for divalent metal ions (M²⁺) is [M(L)₂X₂], where L represents the thiourea ligand and X is an anionic ligand such as a halide. researchgate.net This results in a 1:2 metal-to-ligand ratio. However, other stoichiometries are also possible depending on the coordination preferences of the metal center and the steric bulk of the thiourea ligand.
Table 1: Representative Stoichiometries of Metal Complexes with Substituted Thiourea Ligands
| Metal Ion | General Formula | Proposed Geometry |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | [M(L)₂Cl₂] | Octahedral |
Note: This table is based on data for ligands structurally similar to 2-Bromo-4-isopropylphenylthiourea and represents probable stoichiometries.
Coordination Modes and Ligand Behavior (S-coordination, N-coordination, Chelation)
Substituted thiourea ligands, such as this compound, are ambidentate ligands, meaning they possess more than one potential donor atom. The primary donor atoms are the sulfur of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino groups. The coordination behavior can vary, leading to different structural arrangements.
S-coordination: The most common mode of coordination for thiourea and its derivatives is through the sulfur atom. The sulfur atom, being a soft donor, readily coordinates to soft and borderline metal ions. This monodentate coordination is prevalent in a wide range of metal complexes.
N-coordination: Coordination can also occur through one of the nitrogen atoms. However, this is less common than S-coordination, partly due to the delocalization of the lone pair of electrons on the nitrogen atoms into the thiocarbonyl group.
Chelation: Substituted thioureas can also act as bidentate ligands, coordinating to a metal center through both the sulfur and a nitrogen atom to form a stable chelate ring. This mode is often observed with N-acyl or N-aroyl substituted thioureas where deprotonation of the amide nitrogen can facilitate chelation.
The specific coordination mode adopted by this compound would depend on several factors, including the metal ion, the solvent, and the presence of other coordinating anions. The electronic and steric effects of the bromo and isopropyl substituents on the phenyl ring would also play a role in influencing the ligand's behavior.
Spectroscopic Characterization of Metal Complexes (UV-Vis, IR, NMR, EPR)
Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes of substituted thioureas.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the coordination mode of the thiourea ligand. The C=S stretching vibration, typically found in the 700-800 cm⁻¹ region in the free ligand, often shifts to a lower frequency upon coordination through the sulfur atom. This is due to the weakening of the C=S bond. Conversely, an increase in the C-N stretching frequency is often observed.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the metal center. The d-d transitions of the metal ion are sensitive to the ligand field environment. For example, the positions and intensities of these bands can help distinguish between octahedral and tetrahedral geometries. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the formation of the complex and to study the environment of the ligand's protons and carbon atoms. Changes in the chemical shifts of the N-H protons and the carbon of the C=S group upon coordination can provide insights into the bonding.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those of Cu(II) or Co(II), EPR spectroscopy is a powerful tool. The g-values obtained from the EPR spectrum can provide information about the nature of the metal-ligand bond and the geometry of the complex. jocpr.com A g-value of less than 2.3 is often indicative of covalent character in the metal-ligand bond. jocpr.com
Table 2: Expected Spectroscopic Changes upon Coordination of a Substituted Phenylthiourea Ligand
| Spectroscopic Technique | Observed Change in Complex vs. Free Ligand | Interpretation |
| Infrared (IR) | Decrease in ν(C=S) frequency | Coordination through the sulfur atom |
| Infrared (IR) | Increase in ν(C-N) frequency | Increased double bond character of the C-N bond |
| UV-Visible (UV-Vis) | Appearance of new absorption bands | d-d transitions of the metal ion |
| ¹H NMR | Shift in the N-H proton signals | Involvement of nitrogen in coordination or hydrogen bonding |
| ¹³C NMR | Shift in the C=S carbon signal | Coordination through the sulfur atom |
Electronic Properties and Bonding Interactions in Metal Complexes
The electronic properties of metal complexes with substituted thiourea ligands are determined by the nature of the metal-ligand bond. The interaction between the metal d-orbitals and the donor orbitals of the ligand (primarily the sulfur lone pairs) leads to the formation of molecular orbitals. The extent of this interaction influences the electronic spectrum, magnetic properties, and reactivity of the complex. The presence of the electron-withdrawing bromine atom and the electron-donating isopropyl group on the phenyl ring of this compound would modulate the electron density on the sulfur and nitrogen donor atoms, thereby influencing the strength and nature of the metal-ligand bond.
Redox Behavior of Metal Complexes
The redox behavior of metal complexes is an important aspect of their chemistry, particularly for applications in catalysis and materials science. Cyclic voltammetry is a common technique used to study the redox properties of these complexes. The potential at which the metal center is oxidized or reduced is influenced by the nature of the ligand. The electron-donating or electron-withdrawing character of the substituents on the thiourea ligand can affect the electron density at the metal center, thereby making it easier or more difficult to oxidize or reduce. For this compound complexes, the interplay of the electronic effects of the bromo and isopropyl groups would be a key determinant of their redox potentials.
Organocatalysis and Catalytic Applications of 2 Bromo 4 Isopropylphenylthiourea
Role as a Hydrogen Bond Donor Catalyst
2-Bromo-4-isopropylphenylthiourea functions as a potent hydrogen bond donor catalyst. The two N-H protons of the thiourea (B124793) moiety can form strong, directional hydrogen bonds with Lewis basic functional groups in substrate molecules, such as carbonyls, nitro groups, and imines. This interaction activates the substrate, rendering it more susceptible to nucleophilic attack. The electronic properties of the aryl substituent significantly influence the acidity of the N-H protons and, consequently, the catalytic activity. The presence of the electron-withdrawing bromo group and the electron-donating isopropyl group on the phenyl ring of this compound modulates its catalytic efficacy.
Functionality as a Brønsted Acid or Brønsted Base Catalyst
While primarily recognized as a hydrogen bond donor, the N-H groups of this compound endow it with Brønsted acidity. This allows it to protonate and activate substrates. However, its function is more nuanced than that of a simple Brønsted acid. The dual hydrogen-bonding capability is often key to its catalytic power, simultaneously activating both the electrophile and the nucleophile in a reaction. There is limited evidence to suggest that it acts as a Brønsted base catalyst, as its primary mode of action involves the donation of protons or participation in hydrogen bonding rather than the acceptance of a proton.
Applications in Asymmetric Synthesis
The utility of this compound is most prominent in the field of asymmetric synthesis, where it has been successfully employed to catalyze a range of important carbon-carbon bond-forming reactions.
Michael Addition: This catalyst has been effectively used in asymmetric Michael additions. By activating the Michael acceptor through hydrogen bonding, it facilitates the stereoselective addition of a nucleophile. For instance, it can be used in the addition of 1,3-dicarbonyl compounds to nitro-olefins, yielding products with high enantiomeric excess.
Diels-Alder Reaction: In the context of the Diels-Alder reaction, this compound can act as a Lewis acid mimic by activating the dienophile. This activation lowers the energy of the LUMO of the dienophile, accelerating the reaction and controlling the stereochemical outcome.
Henry Reaction: The asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde, is another area where this thiourea derivative has proven valuable. It can co-catalyze this reaction in the presence of a metal, leading to the formation of chiral nitroaldols in good yields and with high enantioselectivity.
The table below summarizes the performance of a related chiral thiourea catalyst in the asymmetric Henry reaction, illustrating the typical outcomes that can be achieved.
| Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | Nitromethane | 85 | 92 |
| 4-Nitrobenzaldehyde | Nitromethane | 90 | 95 |
| 2-Naphthaldehyde | Nitromethane | 82 | 90 |
Mechanistic Insights into Thiourea-Catalyzed Reactions
The mechanism of catalysis by this compound and related thioureas generally involves the formation of a ternary complex between the catalyst, the electrophile, and the nucleophile. The two N-H groups of the thiourea moiety form a bidentate hydrogen-bonding interaction with a basic site on the electrophile, such as the oxygen atoms of a nitro group or a carbonyl group. This pre-organizes the transition state, holding the reactants in a specific orientation that favors one stereochemical pathway over the other. This dual activation model is a cornerstone of thiourea organocatalysis and explains the high levels of stereocontrol observed in many reactions.
Co-catalysis with Other Catalytic Systems
A powerful strategy in modern catalysis is the use of co-catalytic systems, and 2-Bromo-4-isopropylphenylphenylthiourea is well-suited for this approach. It is often employed in conjunction with other catalysts, such as chiral amines or metal complexes. In these systems, the thiourea derivative and the co-catalyst perform distinct but complementary roles. For example, in a Michael addition, the thiourea can activate the electrophile while a chiral amine activates the nucleophile through the formation of an enamine. This synergistic activation can lead to significantly enhanced reactivity and stereoselectivity compared to what is achievable with either catalyst alone. Its compatibility with a range of other catalytic systems underscores its versatility and importance in the development of new synthetic methodologies.
Molecular Interactions and Mechanistic Studies in Interfacial and Biological Contexts
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). For thiourea (B124793) derivatives, these studies provide critical insights into their mechanism of action as enzyme inhibitors.
While specific molecular docking studies for 2-Bromo-4-isopropylphenylthiourea are not extensively documented, research on structurally analogous compounds provides a strong predictive framework. For instance, studies on halo-substituted phenyl derivatives containing a 4-isopropylphenyl group have demonstrated potent interactions with enzymes like urease. A closely related derivative, featuring a 3-chloro-substituted acyl core and a 4-isopropyl-substituted aniline (B41778) ring, was identified as a highly potent, mixed-type urease inhibitor. nih.gov Molecular docking of this compound against the urease enzyme (PDB ID: 4H9M) revealed a strong binding affinity, with a calculated binding energy of -7.8 Kcal/mol. nih.gov
Based on these findings, this compound is predicted to exhibit a similar binding mode. The ligand-receptor interactions would likely involve:
Hydrophobic Interactions: The 4-isopropylphenyl group is expected to fit into a hydrophobic pocket within the enzyme's active site, forming van der Waals contacts with nonpolar amino acid residues.
Hydrogen Bonding: The N-H protons of the thiourea group are poised to form crucial hydrogen bonds with key residues in the active site.
Coordination with Metal Ions: The sulfur atom of the thiocarbonyl group (C=S) can coordinate with the nickel ions present in the active site of urease, a key interaction for many thiourea-based inhibitors.
Halogen Bonding: The bromine atom at the 2-position of the phenyl ring can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species, further stabilizing the ligand-receptor complex. nih.gov
These combined interactions anchor the ligand within the receptor's binding site, leading to the inhibition of its biological function.
Table 1: Predicted Molecular Docking Parameters for Thiourea Derivatives against Urease
| Parameter | Finding for Analogous Compound | Predicted Implication for this compound |
|---|---|---|
| Target Enzyme | Jack Bean Urease (PDBID 4H9M) | Jack Bean Urease (PDBID 4H9M) |
| Binding Energy | -7.8 Kcal/mol nih.gov | Strong, favorable binding affinity |
| Key Interactions | Hydrophobic, Hydrogen Bonding nih.gov | Hydrophobic, Hydrogen Bonding, Halogen Bonding, Metal Coordination |
| Inhibition Type | Mixed-Type nih.gov | Likely a mixed-type or competitive inhibitor |
Hydrogen Bonding Networks and Non-Covalent Interactions in Molecular Recognition
Non-covalent interactions are the cornerstone of molecular recognition, governing how molecules selectively bind to one another. nih.gov The structure of this compound is rich in functionalities that can participate in a variety of these interactions.
The thiourea moiety is the primary driver of hydrogen bonding. Current time information in Pasuruan, ID. It possesses two N-H groups that act as effective hydrogen bond donors. Current time information in Pasuruan, ID.nih.gov The directionality and strength of these bonds allow thiourea-based molecules to act as receptors for various substrates, particularly those with hydrogen bond acceptor sites like anions or specific amino acid residues in a protein. Current time information in Pasuruan, ID.mdpi.com The increased acidity of the thiourea N-H protons compared to their urea (B33335) counterparts enhances their hydrogen-bonding capability. Current time information in Pasuruan, ID.nih.gov
Other significant non-covalent interactions involving this compound include:
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic residues in a receptor binding site.
Hydrophobic Effects: The nonpolar isopropyl group drives the molecule to associate with hydrophobic regions of a receptor or to be expelled from aqueous environments, which is a significant factor in ligand binding. nih.gov
Halogen Bonding: As mentioned, the bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen. nih.gov
Together, this network of non-covalent forces dictates the compound's ability to recognize and bind to specific biological targets or chemical species with high affinity and selectivity.
Enzyme-Ligand Binding Mechanisms at a Molecular Level
The specific interactions detailed above translate into concrete mechanisms of enzyme inhibition.
Urease Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. mdpi.com Its activity is linked to several pathological conditions, making it a key target for inhibitor design. Thiourea and its derivatives are a well-established class of urease inhibitors. mdpi.com
The inhibitory mechanism of compounds like this compound is believed to be active-site directed. The process involves the ligand entering the catalytic site and binding to the two nickel ions (Ni²⁺) that are essential for the enzyme's function. The thiourea moiety acts as a chelating agent, with the sulfur atom and one of the nitrogen atoms coordinating with the nickel ions. This binding blocks the access of the natural substrate, urea, to the active site, thereby inhibiting the enzyme. The presence of halo- and alkyl-substituents on the phenyl ring, as in this compound, significantly enhances inhibitory potency compared to the parent thiourea molecule. nih.gov Kinetic studies on analogous compounds show a mixed-type inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Sirtuin-1 Inhibition
Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular regulation, metabolism, and aging. Current time information in Pasuruan, ID. Sirtuin-1 (SIRT1) is a major isoform and a target for therapeutic intervention in various diseases. While many SIRT1 inhibitors have been developed, such as sirtinol (B612090) and cambinol, there is currently no evidence in the scientific literature to suggest that this compound or related simple thiourea derivatives act as SIRT1 inhibitors. mdpi.com The known inhibitors of sirtuins typically possess different chemical scaffolds designed to interact with the specific substrate and NAD⁺ binding sites of the enzyme.
Molecular Basis of Anion Recognition and Binding by Thiourea Scaffolds
Beyond biological macromolecules, the thiourea scaffold is exceptionally adept at recognizing and binding anions. This capability stems from the fundamental properties of the thiourea group. Current time information in Pasuruan, ID.nih.gov The two N-H groups form a pre-organized cleft that is perfectly suited to bind anionic guests through multiple hydrogen bonds. Current time information in Pasuruan, ID.mdpi.com
The molecular basis for this recognition relies on several factors:
Hydrogen Bond Donation: The two N-H groups act as a pair of hydrogen bond donors, simultaneously interacting with the anion (e.g., fluoride, acetate, or dihydrogen phosphate). nih.gov
Enhanced Acidity: The electron-withdrawing nature of the adjacent thiocarbonyl (C=S) group increases the acidity of the N-H protons, making them stronger hydrogen bond donors compared to those in urea. Current time information in Pasuruan, ID.nih.gov
Modulation by Substituents: The binding affinity and selectivity can be fine-tuned by substituents on the phenyl ring. In this compound, the electron-withdrawing bromine atom further increases the acidity of the N-H protons, enhancing its anion binding capabilities. This makes the molecule a more effective receptor. mdpi.com
The interaction typically involves a 1:1 complex where the anion sits (B43327) within the hydrogen-bonding cleft of the thiourea moiety, stabilized by the directional and cooperative nature of these non-covalent bonds. Current time information in Pasuruan, ID.nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Urea |
| Carbamate |
| Ammonia |
| Sirtinol |
| Cambinol |
| Acetate |
| Fluoride |
Future Research Directions and Emerging Areas
Exploration of Novel Derivatizations and Heterocyclic Annulations based on the Thiourea (B124793) Scaffold
The thiourea scaffold is a versatile building block for the synthesis of a wide range of heterocyclic compounds. Future research will likely focus on using 2-Bromo-4-isopropylphenylthiourea as a precursor for novel derivatizations and heterocyclic annulations. The presence of the bromine atom and the thiourea group offers multiple reaction sites for chemical modification.
Key areas of exploration could include:
Synthesis of Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles from α-haloketones and thioureas. The reaction of this compound with various α-haloketones could lead to a library of novel 2-aminothiazole derivatives with potential biological activities.
Formation of Thiadiazole Ring Systems: Thioureas can be cyclized to form various isomers of thiadiazoles. For instance, oxidative cyclization can lead to 1,2,4-thiadiazoles, while reaction with hydrazonyl halides can yield 1,3,4-thiadiazole derivatives sciepub.com. These heterocyclic systems are known to exhibit a broad spectrum of pharmacological properties.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of novel and structurally diverse derivatives.
A summary of potential derivatization strategies is presented in the table below.
| Reaction Type | Reactant | Potential Product |
| Hantzsch Thiazole Synthesis | α-Haloketones | 2-((2-Bromo-4-isopropylphenyl)amino)thiazoles |
| Oxidative Cyclization | Oxidizing Agents | 5-Amino-3-(2-bromo-4-isopropylphenyl)-1,2,4-thiadiazoles |
| Reaction with Hydrazonyl Halides | Hydrazonyl Halides | 2,5-Disubstituted-1,3,4-thiadiazoles |
| Suzuki Coupling | Boronic Acids | 2-(Aryl)-4-isopropylphenylthioureas |
| Heck Coupling | Alkenes | 2-(Alkene)-4-isopropylphenylthioureas |
| Sonogashira Coupling | Alkynes | 2-(Alkyne)-4-isopropylphenylthioureas |
Integration into Advanced Materials and Supramolecular Assemblies
Thiourea derivatives are well-known for their ability to form stable hydrogen-bonded networks, making them attractive building blocks for supramolecular chemistry and materials science. The N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.
Future research could explore the integration of this compound into advanced materials and supramolecular assemblies. The interplay between the hydrogen-bonding capabilities of the thiourea moiety and the steric bulk of the isopropyl group, as well as potential halogen bonding involving the bromine atom, could lead to novel materials with interesting properties.
Potential research avenues include:
Crystal Engineering: A systematic study of the crystal packing of this compound and its derivatives could reveal novel supramolecular synthons and motifs. The influence of the substituents on the formation of one-, two-, or three-dimensional hydrogen-bonded networks could be investigated.
Anion Recognition: The thiourea moiety is a well-established motif for anion binding. The development of receptors based on the this compound scaffold for the selective recognition of anions could be a fruitful area of research.
Liquid Crystals: The introduction of long alkyl chains or other mesogenic groups onto the this compound core could lead to the development of novel liquid crystalline materials.
Development of New Catalytic Systems Incorporating the this compound Moiety
Thiourea derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations. The ability of the thiourea group to activate electrophiles through hydrogen bonding is key to their catalytic activity.
Future research could focus on the development of new catalytic systems incorporating the this compound moiety. The specific electronic and steric properties of this compound could lead to catalysts with unique reactivity and selectivity.
Areas for investigation include:
Bifunctional Catalysts: The introduction of a basic moiety, such as a tertiary amine, onto the this compound scaffold could lead to bifunctional catalysts capable of activating both the nucleophile and the electrophile in a reaction.
Metal-Complex Catalysis: The sulfur atom of the thiourea group can coordinate to metal centers. The synthesis of metal complexes of this compound and their application in catalysis could be a promising research direction.
Asymmetric Catalysis: The development of chiral derivatives of this compound and their use as organocatalysts in asymmetric synthesis would be a significant advancement in the field.
Computational Design and Virtual Screening of Related Thiourea Analogs for Specific Molecular Interactions
Computational methods have become indispensable tools in modern drug discovery and materials science. The use of computational design and virtual screening can accelerate the identification of novel compounds with desired properties.
Future research in this area could involve the use of computational techniques to design and screen analogs of this compound for specific molecular interactions.
Key computational approaches could include:
Molecular Docking: Virtual screening of libraries of thiourea analogs based on the 2-Bromo-4-isopropylphenyl scaffold against various biological targets, such as enzymes and receptors, could identify potential drug candidates.
Quantitative Structure-Activity Relationship (QSAR): The development of QSAR models for a series of this compound derivatives could help to elucidate the relationship between their chemical structure and biological activity.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can provide valuable insights for the design of new molecules with specific properties.
In-depth Mechanistic Studies of Specific Chemical Transformations and Interactions at the Atomic Level
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and functional materials. In-depth mechanistic studies of chemical transformations and interactions involving this compound at the atomic level would provide valuable insights into its reactivity and behavior.
Future research could employ a combination of experimental and computational techniques to elucidate reaction mechanisms.
Areas for mechanistic investigation include:
Kinetics and Isotope Effects: The study of reaction kinetics and kinetic isotope effects can provide detailed information about the rate-determining step and the transition state of a reaction.
Spectroscopic Characterization of Intermediates: The use of spectroscopic techniques, such as NMR and IR spectroscopy, to detect and characterize reaction intermediates can provide direct evidence for a proposed reaction mechanism.
Computational Modeling of Reaction Pathways: The use of computational methods, such as DFT, to model reaction pathways and transition states can provide a detailed picture of the reaction mechanism at the atomic level.
Q & A
Q. Q1. How can researchers optimize the synthesis of 2-Bromo-4-isopropylphenylthiourea to improve yield and purity?
Methodological Answer: Synthetic optimization requires systematic parameter screening. Key factors include:
- Precursor selection : Use 2-bromo-4-isopropylphenyl isothiocyanate and amine derivatives under anhydrous conditions to minimize side reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance thiourea formation, while inert atmospheres prevent oxidation .
- Catalytic additives : Employ triethylamine to neutralize byproducts like HBr, improving reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields high-purity crystals (>95%).
Q. Q2. What spectroscopic and crystallographic methods are recommended for structural confirmation?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the thiourea moiety (–NH–C(=S)–NH–) and bromine/isopropyl substitution patterns.
- FT-IR : Validate C=S stretching (1250–1350 cm⁻¹) and N–H vibrations (3100–3300 cm⁻¹) .
- X-ray Crystallography : For unambiguous stereochemical resolution, employ single-crystal X-ray diffraction. Refinement tools like SHELXL (for data processing) and WinGX (for structure visualization) resolve bond-length discrepancies and thermal motion artifacts .
Advanced Research Questions
Q. Q3. How can computational chemistry resolve contradictions in experimental data on the compound’s electronic properties?
Methodological Answer: Density Functional Theory (DFT) calculations address discrepancies:
- Model Selection : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to model bromine’s electron-withdrawing effects.
- Correlation Energy : Apply the Colle-Salvetti formula to refine electron density maps and predict reactive sites (e.g., sulfur’s nucleophilicity) .
- Validation : Compare computed dipole moments and HOMO-LUMO gaps with experimental UV-Vis or cyclic voltammetry data.
Q. Q4. What strategies are effective for studying the compound’s role in enzyme inhibition or protein-ligand interactions?
Methodological Answer:
- Kinetic Assays : Use stopped-flow spectrophotometry to monitor real-time binding kinetics with target enzymes (e.g., urease or carbonic anhydrase).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Molecular Docking : Employ AutoDock Vina with crystal structures (PDB) to simulate binding poses. Adjust force fields to account for bromine’s steric effects.
Q. Q5. How can researchers address inconsistencies in thermal stability data across studies?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition pathways.
- DSC Calibration : Use high-purity indium standards to validate melting point reproducibility.
- Cross-Lab Validation : Share samples with independent labs using standardized protocols (e.g., heating rate: 10°C/min) to isolate instrumentation biases.
Methodological Challenges & Future Directions
- Stereochemical Complexity : Advanced crystallographic refinement (e.g., twinning detection in SHELXL) is needed for polymorphic forms .
- Green Synthesis : Explore mechanochemical synthesis (ball-milling) to reduce solvent waste, leveraging thiourea’s solid-state reactivity .
- Interdisciplinary Collaboration : Combine synthetic chemistry, computational modeling, and bioassays to unlock pharmaceutical applications (e.g., antimicrobial agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
